Cas no 1400580-20-2 (benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate)

Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl carbamate protecting group and stereospecific amino and methyl substituents. Its rigid pyrrolidine scaffold and defined stereochemistry make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive compounds. The benzyloxycarbonyl (Cbz) group enhances stability while allowing selective deprotection under mild conditions. The compound’s high enantiopurity and structural versatility facilitate its use in peptidomimetics, catalysts, and ligand design. Its compatibility with diverse reaction conditions and potential for further functionalization underscore its utility in medicinal chemistry and organic synthesis.
benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate structure
1400580-20-2 structure
Product Name:benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate
CAS No:1400580-20-2
MF:C13H18N2O2
MW:234.294223308563
CID:4698542
Update Time:2025-06-10

benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (3S,4S)-benzyl 3-amino-4-methylpyrrolidine-1-carboxylate
    • ZSIMEKCEGXWPDZ-CMPLNLGQSA-N
    • benzyl (3S,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
    • (+/-)-(cis)-benzyl 3-amino-4-methylpyrrolidine-1-carboxylate
    • benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate
    • Inchi: 1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m0/s1
    • InChI Key: ZSIMEKCEGXWPDZ-CMPLNLGQSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1C[C@H]([C@@H](C)C1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Topological Polar Surface Area: 55.6

benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate Pricemore >>

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benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1400580-20-2)benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate
Order Number:A1058761
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:49
Price ($):483.0
Email:sales@amadischem.com

Additional information on benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate

Introduction to Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate (CAS No. 1400580-20-2)

Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 1400580-20-2, is a derivative of pyrrolidine and features a unique stereochemical configuration, specifically the (3S,4S) arrangement of its amino and methyl substituents. The benzyl group attached to the pyrrolidine ring further enhances its molecular complexity and potential biological activity.

The structural integrity of Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate is crucial for its biological function. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring plays a pivotal role in determining its interactions with biological targets. Recent studies have highlighted the importance of enantioselectivity in drug design, and compounds like this one are often explored for their potential to exhibit high enantiomeric purity, which can significantly influence their pharmacological properties.

One of the most compelling aspects of Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate is its utility as a building block in the synthesis of more complex pharmacophores. The pyrrolidine scaffold is a common motif in many bioactive molecules, and modifications to this core structure can lead to novel compounds with enhanced therapeutic profiles. Researchers have been particularly interested in leveraging this compound to develop new treatments for neurological disorders, where precise stereochemical control is essential.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular modeling studies suggest that Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate may interact with specific enzymes and receptors involved in neurotransmitter pathways. This has opened up new avenues for research into potential applications in areas such as cognitive enhancement and neuroprotection.

In addition to its synthetic value, Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate has been investigated for its potential role in drug delivery systems. The benzyl group can be readily modified to incorporate various functional moieties, allowing for the development of targeted delivery vehicles. For instance, conjugation with ligands that bind to specific receptors could enhance the bioavailability and therapeutic efficacy of co-administered drugs.

The pharmaceutical industry has shown considerable interest in developing chiral drugs due to their improved pharmacokinetic and pharmacodynamic properties. Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate exemplifies the importance of chirality in drug design. Its enantiomerically pure form could lead to fewer side effects and better patient outcomes compared to racemic mixtures.

Furthermore, the compound's structural features make it a valuable candidate for exploring new synthetic methodologies. Catalytic asymmetric synthesis techniques have been employed to produce high yields of enantiomerically pure Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate, demonstrating the growing sophistication of modern organic synthesis. These methods not only improve efficiency but also reduce environmental impact by minimizing waste.

Current research is also focusing on understanding the metabolic pathways involving this compound. Studies indicate that it may be metabolized into biologically active derivatives that contribute to its therapeutic effects. Investigating these metabolic pathways could provide insights into how best to administer the drug and how to optimize its duration of action.

The versatility of Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate extends beyond pharmaceutical applications. It has been explored as a precursor in materials science, particularly in the development of chiral polymers that exhibit unique optical properties. These materials could find use in optical sensors and other advanced technological applications.

In conclusion, Benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate represents a significant advancement in synthetic chemistry and drug design. Its unique stereochemical configuration and structural versatility make it a valuable tool for researchers across multiple disciplines. As our understanding of molecular interactions continues to grow, compounds like this one will undoubtedly play an increasingly important role in developing innovative therapies and materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1400580-20-2)benzyl (3S,4S)-3-amino-4-methyl-pyrrolidine-1-carboxylate
A1058761
Purity:99%
Quantity:1g
Price ($):483.0
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